molecular formula C10H8ClN3O2 B8250077 4-Chloro-7-methoxyquinazoline-6-carboxamide

4-Chloro-7-methoxyquinazoline-6-carboxamide

Cat. No.: B8250077
M. Wt: 237.64 g/mol
InChI Key: KCSVMPRUQIKYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-methoxyquinazoline-6-carboxamide (CAS 2366148-94-7) is a chemical compound of significant interest in medicinal chemistry research, particularly for its role as a synthetic intermediate. It belongs to the quinazoline family of heterocyclic compounds, a scaffold widely recognized for its diverse and potent biological activities . Quinazoline derivatives are extensively investigated in drug discovery for their potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents, among other therapeutic applications . The specific molecular structure of this compound, featuring the 4-chloro and 6-carboxamide substituents on the quinazoline core, makes it a versatile and valuable building block for the synthesis of more complex, target-oriented molecules. This product is intended for research and further manufacturing applications exclusively. It is not intended for direct human or veterinary use, or for diagnostic procedures. Researchers should handle this material with appropriate safety precautions. The compound has a molecular formula of C₁₀H₈ClN₃O₂ and a molecular weight of 237.64 g/mol . It is typically supplied with a high purity level (≥95%) and should be stored at -20°C in a sealed container, protected from moisture to ensure its long-term stability .

Properties

IUPAC Name

4-chloro-7-methoxyquinazoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-16-8-3-7-5(2-6(8)10(12)15)9(11)14-4-13-7/h2-4H,1H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSVMPRUQIKYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with 4-amino-2-methoxybenzamide, which undergoes nucleophilic substitution with 3-chloro-1,2-propanediol in the presence of acidic catalysts such as sulfuric acid, phosphoric acid, or methanesulfonic acid. This step forms the hydroxy intermediate, 4-hydroxy-7-methoxyquinoline-6-carboxamide, through cyclization. The reaction proceeds via activation of the hydroxyl group in 3-chloro-1,2-propanediol, facilitating nucleophilic attack by the amine group of the starting material.

Optimization of Reaction Conditions

Critical parameters include solvent selection, temperature, and catalyst loading:

  • Solvents : Isopropanol, N-methylpyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are effective, with isopropanol preferred for its low cost and ease of removal.

  • Temperature : Reactions conducted at 75–80°C achieve optimal yields (81%) while minimizing side reactions. Higher temperatures (110–140°C) in polar aprotic solvents like DMF or NMP reduce reaction times but require careful control to prevent decomposition.

  • Catalyst Load : A 1:1 to 1:3 molar ratio of 4-amino-2-methoxybenzamide to 3-chloro-1,2-propanediol ensures complete conversion.

Table 1: Representative Examples of Nucleophilic Substitution

Starting Material (kg)SolventCatalystTemperature (°C)Time (h)Yield (%)
50IsopropanolH2SO475–801681
100DMFH3PO4110–1201072
30NMPMeSO3H130–140871

Characterization of the Hydroxy Intermediate

The product is confirmed via 1H^1H-NMR (DMSO-d6d_6): δ 3.90 (s, 3H, OCH3), 7.02–8.53 (m, aromatic protons), and 11.65 (s, 1H, NH). Mass spectrometry ([M+H]+^+: 219.1) further validates the structure.

Chlorination of 4-Hydroxy-7-Methoxyquinoline-6-Carboxamide

Chlorination Reagents and Mechanisms

The hydroxy intermediate is treated with chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of tertiary amines (e.g., triethylamine, diisopropylethylamine). The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine.

Reaction Parameters and Scalability

  • Solvents : Acetonitrile, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are suitable, with acetonitrile offering rapid reaction rates.

  • Temperature : Heating to 60–80°C (optimized at 70°C) ensures complete conversion within 0.5–8 hours.

  • Stoichiometry : A 1:1 to 1:3 molar ratio of hydroxy intermediate to chlorinating agent maximizes yield (91%).

Table 2: Chlorination Reaction Conditions and Outcomes

Hydroxy Intermediate (kg)Chlorinating AgentSolventBaseTemperature (°C)Yield (%)
1.27POCl3AcetonitrileTriethylamine7091
94.5SOCl2THFDiisopropylethylamine60–6589
29.7SOCl22-MeTHFDBU70–7577

Product Characterization

The final product exhibits 1H^1H-NMR signals at δ 4.03 (s, 3H, OCH3) and 7.56–8.82 (m, aromatic protons), with a mass spectral peak at [M+H]+^+: 237.1.

Comparative Analysis of Alternative Chlorination Methods

Traditional High-Temperature Chlorination

Earlier methods for analogous compounds, such as 4-chloro-6,7-dimethoxyquinoline, required extreme temperatures (150–200°C) and prolonged reaction times. These conditions pose safety risks and limit scalability due to decomposition and side reactions.

Advantages of the Novel Methodology

The present method eliminates high-temperature steps, reducing energy consumption and enhancing safety. Additionally, the use of mild bases like DBU minimizes side reactions, improving atom economy (85–90%) compared to traditional routes (60–70%).

Industrial-Scale Production and Process Economics

Hundred-Kilogram-Scale Synthesis

The patented process demonstrates feasibility for large-scale production, with Example 1 achieving 53.2 kg of hydroxy intermediate and 1.25 kg of final product per batch. Total isolated yields exceed 73% across both steps, surpassing conventional methods.

Cost Efficiency

  • Raw Materials : 3-Chloro-1,2-propanediol and POCl3 are cost-effective at scale ($50–$100/kg).

  • Solvent Recovery : Isopropanol and acetonitrile are recycled via distillation, reducing waste and costs .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methoxyquinazoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .

Scientific Research Applications

Pharmaceutical Intermediate

  • Lenvatinib Synthesis : 4-Chloro-7-methoxyquinazoline-6-carboxamide serves as a crucial building block in the synthesis of Lenvatinib (E7080), an orally administered multi-receptor tyrosine kinase inhibitor developed by Eisai Corporation of Japan . Lenvatinib is used for the treatment of various cancers, including thyroid cancer, liver cancer, and non-small cell lung cancer, as well as other solid tumors .

Potential Research Areas

Though the primary application of this compound is as an intermediate, quinazoline derivatives, in general, have a wide range of applications in medicinal chemistry . Some potential research areas include:

  • Anticancer Agents : Quinazoline derivatives are studied for their potential as pharmacophores in drug design, particularly in the development of anticancer agents.
  • Antimicrobial Agents : These compounds are also investigated for their antimicrobial properties, offering possibilities for new therapeutic strategies against resistant infections.
  • Enzyme Inhibition : Quinazoline derivatives can interact with specific molecular targets, such as enzymes involved in cellular signaling pathways, acting as inhibitors or modulators.
  • Biological Research : These compounds are used in biological studies to understand their interactions with enzymes and receptors.

Quinazoline Derivatives: Comparative Analysis

To better understand the potential applications of this compound, it is useful to compare it with other quinazoline derivatives:

Compound NameStructural FeaturesUnique Aspects
4-ChloroquinazolineChlorine at position 4Lacks the methoxy and carboxamide groups, which may affect its biological activity and chemical reactivity.
7-MethoxyquinazolineMethoxy group at position 7Does not have the chloro and carboxamide substituents.
6-CarboxamidequinazolineCarboxamide group at position 6Lacks chloro and methoxy groups.
4-Chloro-7-fluoro-6-methoxyquinazolineChloro at position 4, Fluoro at 7, Methoxy at 6The presence of the fluoro group in addition to chloro and methoxy groups enhances its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The pharmacological and physicochemical properties of quinazoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 4-Chloro-7-methoxyquinazoline-6-carboxamide and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Cl (C4), OCH₃ (C7), CONH₂ (C6) C₁₁H₁₀ClN₃O₂ 251.67 g/mol Lenvatinib intermediate; anticancer
4-Chloro-6-methoxy-7-quinazolinol Cl (C4), OCH₃ (C6), OH (C7) C₉H₇ClN₂O₂ 210.62 g/mol Potential kinase inhibitor scaffold
4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline Cl (C4), F (C7), OCH₃ (C6), CH₃ (C2) C₁₀H₈ClFN₂O 238.64 g/mol Enhanced lipophilicity; preclinical study
6-Bromo-4-chloro-7-methoxyquinazoline Br (C6), Cl (C4), OCH₃ (C7) C₉H₆BrClN₂O 273.51 g/mol Halogenated intermediate for radiopharmacy
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline Cl (C4), OCH₃ (C6), OBn (C7) C₁₆H₁₃ClN₂O₂ 300.74 g/mol Synthetic precursor for EGFR inhibitors

Pharmacological Activity

  • Anticancer Activity : Derivatives like 7-(2-chloroethoxy)-N-(3-bromophenyl)-6-methoxyquinazolin-4-amine () exhibit potent anticancer activity by targeting tyrosine kinases. The carboxamide group in this compound enhances hydrogen bonding with kinase ATP-binding pockets, a feature critical for Lenvatinib’s efficacy .
  • Solubility and Bioavailability: Fluorinated analogues (e.g., 4-Chloro-7-fluoro-6-methoxy-2-methylquinazoline) show improved membrane permeability due to fluorine’s electronegativity and lipophilicity . In contrast, hydroxylated derivatives (e.g., 4-Chloro-6-methoxy-7-quinazolinol) may suffer from reduced stability due to oxidative susceptibility .

Key Research Findings

  • Substituent Impact on Binding Affinity : The carboxamide group at C6 in this compound is essential for binding to VEGF receptors, while methoxy at C7 improves metabolic stability .
  • Piperidine-Modified Derivatives : Compounds like 4-chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline (CAS: 264208-72-2) demonstrate enhanced blood-brain barrier penetration, making them candidates for CNS-targeted therapies .
  • Safety Profiles : Acetylated derivatives (e.g., 4-Chloro-7-methoxyquinazolin-6-yl acetate) exhibit reduced cytotoxicity compared to parent compounds, suggesting safer prodrug strategies .

Biological Activity

4-Chloro-7-methoxyquinazoline-6-carboxamide is a significant pharmaceutical intermediate primarily utilized in the synthesis of Lenvatinib, an FDA-approved multi-receptor tyrosine kinase inhibitor. This compound has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, including its mechanism of action, anticancer properties, and relevant case studies.

The biological activity of this compound is closely linked to its conversion into Lenvatinib. Lenvatinib functions by inhibiting several receptor tyrosine kinases (RTKs), which are critical in tumor growth and angiogenesis. The inhibition of these pathways leads to reduced tumor proliferation and increased apoptosis in cancer cells .

Anticancer Activity

Research indicates that compounds related to quinazoline derivatives exhibit significant anticancer properties. The following table summarizes key findings related to the anticancer activity of this compound and its derivatives:

Study Cell Lines Tested Activity Observed Mechanism
Abuelizz et al. (2017)Ehrlich Ascites Carcinoma, Sarcoma-180Significant growth inhibitionCell cycle arrest at G2/M phase
Nowar et al. (2018)HCT-116 (colon cancer)Induction of apoptosisInterference with apoptotic pathways
MDPI Study (2023)Various cancer cell linesCytotoxicity against cancer cellsTargeting EGFR and other RTKs

These studies demonstrate that this compound and its derivatives can effectively inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Lenvatinib Efficacy in Thyroid Cancer :
    A clinical study highlighted the efficacy of Lenvatinib, synthesized from this compound, in treating radioiodine-refractory differentiated thyroid cancer. Patients exhibited significant tumor reduction, leading to improved survival rates.
  • Combination Therapy :
    Research has also explored the combination of Lenvatinib with other agents such as pembrolizumab in advanced renal cell carcinoma. This combination therapy showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect that could be attributed to the biological activity of the quinazoline derivative .

Safety Profile

While this compound is associated with beneficial therapeutic effects, its safety profile must be considered. Animal studies have indicated potential toxicity at high doses, necessitating careful dose management in clinical applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-7-methoxyquinazoline-6-carboxamide, and what are their limitations?

  • Answer : The compound is typically synthesized via multi-step protocols involving nucleophilic substitution, cyclization, and amidation. For example, analogous quinazoline derivatives require 11 steps with yields as low as 2–5% due to challenges in regioselectivity and purification . Key intermediates like methyl 4,5-dimethoxy-2-nitrobenzoate are used, followed by functional group modifications. Limitations include low yields in amidation steps, side reactions (e.g., over-chlorination), and the need for chromatographic purification.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Answer :

  • NMR : 1^1H/13^{13}C NMR confirms regioselectivity of substituents (e.g., chloro at C4, methoxy at C7). Aromatic proton signals in the 7.0–8.5 ppm range and carboxamide carbonyl signals near 165 ppm are diagnostic.
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ for C10_{10}H9_{9}ClN3_3O2_2: calc. 238.0378).
  • X-ray crystallography : Resolves ambiguity in tautomeric forms or crystal packing effects .

Advanced Research Questions

Q. How can researchers optimize low-yielding steps in the synthesis of this compound?

  • Answer :

  • Reaction monitoring : Use HPLC or TLC to track intermediates and minimize side products.
  • Solvent/catalyst screening : Polar aprotic solvents (e.g., DMF) with Pd catalysts may improve amidation efficiency.
  • Temperature control : Lower temperatures (0–5°C) during chlorination reduce over-halogenation.
  • Example : A similar quinazoline synthesis achieved higher yields by replacing ethyl esters with methyl esters in early steps to reduce steric hindrance .

Q. How to resolve contradictions in spectral data caused by tautomerism or dynamic processes?

  • Answer :

  • Variable-temperature NMR : Identifies tautomers (e.g., enol-keto forms) by observing signal splitting at low temperatures.
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict stable tautomers and compare with experimental data.
  • Isotopic labeling : 15^{15}N or 13^{13}C labels track exchange processes in carboxamide groups .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?

  • Answer :

  • Analog design : Modify substituents at C4 (e.g., fluoro, bromo) or C7 (e.g., ethoxy, piperidinylmethoxy) to assess electronic/steric effects .
  • In silico docking : Use AutoDock Vina to predict binding affinities toward target enzymes (e.g., tyrosine kinases).
  • Biological assays : Pair synthetic analogs with enzymatic inhibition assays (IC50_{50}) and cytotoxicity profiling.

Methodological Considerations

Q. How to design experiments for regioselective functionalization of the quinazoline core?

  • Answer :

  • Directing groups : Introduce temporary groups (e.g., nitro) to guide chlorination or methoxylation.
  • Protection/deprotection : Use Boc or acetyl groups to block reactive sites during synthesis.
  • Case study : In a related compound, piperidinylmethoxy groups were introduced via Mitsunobu reaction, requiring careful protection of the carboxamide .

Q. What computational tools are suitable for predicting reactivity and stability of this compound?

  • Answer :

  • Reactivity : DFT (Gaussian 09) calculates Fukui indices to identify electrophilic/nucleophilic sites.
  • Solubility : COSMO-RS predicts solubility in solvents like DMSO or ethanol.
  • Degradation pathways : Molecular dynamics (Amber) models hydrolytic stability under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.